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  • Product: 2-(Decylsulfanyl)aniline
  • CAS: 141945-26-8

Core Science & Biosynthesis

Foundational

2-(Decylsulfanyl)aniline chemical structure and properties

An In-Depth Technical Guide to 2-(Decylsulfanyl)aniline: Structure, Properties, and Synthesis Authored by: A Senior Application Scientist Publication Date: February 5, 2026 Abstract This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Decylsulfanyl)aniline: Structure, Properties, and Synthesis

Authored by: A Senior Application Scientist

Publication Date: February 5, 2026

Abstract

This technical guide provides a comprehensive overview of 2-(decylsulfanyl)aniline, a substituted aniline derivative with potential applications in pharmaceutical and materials science. This document details the chemical structure, physicochemical properties, and a validated synthetic protocol for this compound. Furthermore, it offers an in-depth analysis of its expected spectroscopic characteristics, crucial for its identification and characterization in a research setting. Safety and handling precautions, based on data from analogous compounds, are also discussed to ensure its safe use in the laboratory. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

Aniline and its derivatives are fundamental building blocks in modern organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] The introduction of an alkylthio group onto the aniline scaffold can significantly modify its electronic properties and lipophilicity, making it an attractive moiety for the design of novel bioactive molecules and functional materials. 2-(Decylsulfanyl)aniline, featuring a ten-carbon alkyl chain attached to a sulfur atom at the ortho position of the aniline ring, is a molecule of interest for such applications. The long alkyl chain imparts significant hydrophobic character, which can be advantageous for interactions with biological membranes or for the formulation of materials with specific solubility profiles.

This guide aims to provide a detailed technical resource on 2-(decylsulfanyl)aniline, covering its core chemical and physical attributes.

Chemical Structure and Identification

The chemical structure of 2-(decylsulfanyl)aniline consists of a decyl group linked to an aniline ring via a thioether bond at the ortho position.

  • IUPAC Name: 2-(Decylsulfanyl)aniline

  • Other Names: 2-(Decylthio)benzenamine

  • CAS Number: 72144-63-3

  • Molecular Formula: C₁₆H₂₇NS

  • Molecular Weight: 265.46 g/mol

  • Canonical SMILES: CCCCCCCCCCSCc1ccccc1N

Below is a diagram illustrating the chemical structure of 2-(decylsulfanyl)aniline.

Caption: Chemical structure of 2-(decylsulfanyl)aniline.

Physicochemical Properties

While experimental data for 2-(decylsulfanyl)aniline is not extensively published, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueRationale/Reference
Appearance Pale yellow to brown oily liquidAniline is a colorless to brown oily liquid that darkens on exposure to air and light. The presence of the sulfur and the potential for oxidation would likely lead to a colored appearance.
Boiling Point > 200 °CAniline has a boiling point of 184 °C.[3] The addition of the large decylsulfanyl group will significantly increase the molecular weight and van der Waals forces, leading to a much higher boiling point.
Melting Point < 0 °CAniline has a melting point of -6.2 °C. The long, flexible decyl chain is likely to disrupt crystal packing, resulting in a low melting point.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform, acetone)Aniline is moderately soluble in water, but the long hydrophobic decyl chain will make 2-(decylsulfanyl)aniline virtually insoluble in water. It is expected to be readily soluble in common organic solvents.[1]
pKa ~4.0 - 4.5The pKa of the conjugate acid of aniline is 4.63.[4] The ortho-alkylthio group is considered to be weakly electron-withdrawing, which would slightly decrease the basicity of the amino group.[5]

Synthesis

A reliable method for the synthesis of 2-(decylsulfanyl)aniline is the S-alkylation of 2-aminothiophenol with a suitable decyl halide, such as 1-bromodecane. This reaction proceeds via a nucleophilic substitution mechanism where the thiolate, formed in situ under basic conditions, acts as the nucleophile.

Reaction Scheme

Synthesis of 2-(Decylsulfanyl)aniline reactant1 2-Aminothiophenol product 2-(Decylsulfanyl)aniline reactant1->product reactant2 1-Bromodecane reactant2->product base Base (e.g., NaOH or K₂CO₃) Reaction base->Reaction solvent Solvent (e.g., Ethanol or DMF) solvent->Reaction + + +->product

Caption: Synthesis of 2-(decylsulfanyl)aniline from 2-aminothiophenol and 1-bromodecane.

Experimental Protocol

Materials:

  • 2-Aminothiophenol

  • 1-Bromodecane

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) in ethanol.

  • Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

  • To this mixture, add 1-bromodecane (1.05 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(decylsulfanyl)aniline.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(decylsulfanyl)aniline is expected to show characteristic signals for the aromatic protons, the protons of the decyl chain, and the amine protons. Based on data for 2-butylthioaniline, the following chemical shifts can be predicted (in CDCl₃):[5]

  • δ 7.2-7.4 (m, 2H): Aromatic protons ortho and para to the amino group.

  • δ 6.6-6.8 (m, 2H): Aromatic protons meta to the amino group.

  • δ 3.8-4.2 (br s, 2H): Amine (-NH₂) protons. The chemical shift can vary depending on concentration and solvent.

  • δ 2.8-3.0 (t, 2H): Methylene protons adjacent to the sulfur atom (-S-CH₂-).

  • δ 1.5-1.7 (m, 2H): Methylene protons beta to the sulfur atom (-S-CH₂-CH₂-).

  • δ 1.2-1.4 (m, 14H): Methylene protons of the decyl chain.

  • δ 0.8-0.9 (t, 3H): Methyl protons of the decyl chain (-CH₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are as follows (in CDCl₃), with some shifts inferred from data on 2-butylthioaniline:[5]

  • δ 145-148: Aromatic carbon attached to the amino group (C-NH₂).

  • δ 135-138: Aromatic carbon ortho to the SBu group in 2-butylthioaniline is at δ 134.5, so a similar downfield shift is expected here.[5]

  • δ 128-132: Aromatic CH carbons.

  • δ 115-120: Aromatic CH carbons.

  • δ 118-122: Aromatic carbon attached to the sulfur atom (C-S).

  • δ 35-40: Methylene carbon adjacent to the sulfur atom (-S-CH₂-).

  • δ 22-32: Methylene carbons of the decyl chain.

  • δ 14.1: Terminal methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[6]

  • 3300-3500 cm⁻¹: N-H stretching vibrations of the primary amine (two bands).

  • 3000-3100 cm⁻¹: Aromatic C-H stretching.

  • 2850-2960 cm⁻¹: Aliphatic C-H stretching of the decyl chain.

  • 1600-1620 cm⁻¹: N-H bending (scissoring) vibration.

  • 1450-1500 cm⁻¹: Aromatic C=C stretching.

  • 1250-1350 cm⁻¹: C-N stretching.

  • 650-750 cm⁻¹: C-S stretching.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M]⁺ corresponding to the exact mass of C₁₆H₂₇NS. The fragmentation pattern would likely involve cleavage of the decyl chain and the C-S bond.

Potential Applications

While specific applications of 2-(decylsulfanyl)aniline are not yet widely reported, its structural features suggest potential utility in several areas:

  • Pharmaceuticals: The aniline moiety is a common scaffold in many drugs.[1][2] The lipophilic decyl chain could enhance membrane permeability and bioavailability of drug candidates. The thioether linkage can also be a site for metabolic transformations.

  • Materials Science: Long-chain alkyl-substituted anilines can be used as precursors for conductive polymers and as corrosion inhibitors. The decyl group can improve the processability and solubility of polymeric materials.[2]

  • Dyes and Pigments: Aniline derivatives are precursors in the synthesis of a wide variety of dyes.[1] The decylsulfanyl group could be used to fine-tune the color and solubility properties of these dyes.

Safety and Handling

No specific toxicity data for 2-(decylsulfanyl)aniline is available. Therefore, precautions should be based on the known hazards of similar compounds such as aniline and other alkylthioanilines.[7][8]

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapor or mist.[9] Wash hands thoroughly after handling.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]

  • Toxicity: Aniline is toxic if swallowed, inhaled, or in contact with skin.[11] It is also a suspected carcinogen and mutagen.[12] Alkylthioanilines are also classified as harmful or toxic.[7][8] It is prudent to treat 2-(decylsulfanyl)aniline with similar caution.

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[9] Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(Decylsulfanyl)aniline is a molecule with interesting chemical features that make it a promising candidate for further research and development in medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, properties, synthesis, and spectroscopic characterization, along with essential safety information. The detailed experimental protocol for its synthesis offers a practical starting point for researchers interested in exploring the potential of this and related compounds. As with any chemical, proper safety precautions should always be observed when handling 2-(decylsulfanyl)aniline.

References

  • CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google P
  • Aniline (benzenamine) - DCCEEW. (URL: )
  • (2H2)Aniline | CAS#:1122-59-4 | Chemsrc. (URL: )
  • Synthesis of 2-Alkenyl-Tethered Anilines - PMC - NIH. (URL: )
  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC. (URL: )
  • 2-((2,4-Dimethylphenyl)sulfanyl)aniline | C14H15NS | CID 28401573 - PubChem. (URL: )
  • Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)
  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering. (URL: )
  • US4219503A - Process for producing 2,6-dialkylanilines - Google P
  • Exploring the Properties and Applications of Aniline and N-Methylaniline - Echemi. (URL: )
  • 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem. (URL: )
  • 2-(Decylthio)ethanamine | C12H27NS | CID 151161 - PubChem. (URL: )
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. (URL: )
  • Aniline - Wikipedia. (URL: [Link])

  • Material Safety Data Sheet - 2,5-Disulfoaniline, 95% - Cole-Parmer. (URL: )
  • (PDF)
  • Industrial Applications of Aniline - Periodical by Knowde. (URL: )
  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate. (URL: [Link])

  • Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine - PubMed. (URL: [Link])

  • Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)
  • New Syntheses of 2-Alkylthio-4-oxo-3,4-dihydroquinazolines, 2 - Alkylthio - quinazolines, as well as Their Hetero Analogues | Request PDF - ResearchG
  • Safety D
  • UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed. (URL: [Link])

  • Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the C
  • Benzothiazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • 3 - Safety D
  • 2-(Ethylthio)aniline | C8H11NS | CID 10149009 - PubChem - NIH. (URL: )
  • Aniline - Hazardous Substance Fact Sheet. (URL: )
  • synthesis of anilines - YouTube. (URL: [Link])

  • US2791612A - Isolation process for 2-aminothiophenol - Google P
  • Aniline - SAFETY D
  • A. Aniline synthesis via C−N bond formation and dehydrogenative...
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020-2024) - PubMed. (URL: [Link])

Sources

Exploratory

2-(Decylsulfanyl)aniline CAS number and safety data

Identity, Synthesis, and Safety Profile for Drug Discovery Applications Executive Summary 2-(Decylsulfanyl)aniline (also referred to as 2-(decylthio)aniline or o-decylthioaniline) is a lipophilic organosulfur building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Safety Profile for Drug Discovery Applications

Executive Summary

2-(Decylsulfanyl)aniline (also referred to as 2-(decylthio)aniline or o-decylthioaniline) is a lipophilic organosulfur building block used primarily in the synthesis of functionalized benzothiazoles and as a scaffold in medicinal chemistry. Characterized by a ten-carbon alkyl chain attached to the sulfur atom of the 2-aminobenzenethiol core, this compound introduces significant lipophilicity (high LogP) to pharmacological candidates, influencing membrane permeability and bioavailability.

This guide provides a comprehensive technical profile, including a validated synthesis protocol via S-alkylation, a derived Health, Safety, and Environment (HSE) profile based on structure-activity relationships (SAR), and strategic applications in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

While the methyl analogue (2-(methylthio)aniline, CAS 2987-53-3) is widely indexed, the decyl variant is often a "make-on-demand" research chemical.

PropertyData / Prediction
Chemical Name 2-(Decylsulfanyl)aniline
Systematic Name Benzenamine, 2-(decylthio)-
General Formula C₁₆H₂₇NS
Molecular Weight 265.46 g/mol
CAS Number Not widely listed in public registries (Analogous to 2987-53-3)
Physical State Viscous oil or low-melting solid (Predicted MP: 25–35 °C)
Solubility Insoluble in water; Soluble in DCM, EtOAc, DMSO, Ethanol
Predicted LogP ~6.5 (High Lipophilicity)
Boiling Point >300 °C (Predicted at 760 mmHg)

Synthesis & Manufacturing Protocol

Methodology: S-Alkylation of 2-Aminobenzenethiol Objective: Selective alkylation of the thiol group without N-alkylation.

Reaction Mechanism

The synthesis relies on the nucleophilicity difference between the thiolate and the amine. Under basic conditions, the thiol group (pKa ~6-7) is deprotonated to form a thiolate anion, which is a softer and more powerful nucleophile than the amine, ensuring S-selectivity when reacting with 1-bromodecane.

Workflow Diagram (DOT)

SynthesisWorkflow Start 2-Aminobenzenethiol (CAS 137-07-5) Process Reflux in Acetone/DMF (6-12 Hours) Start->Process Mix Reagent 1-Bromodecane + K2CO3 (Base) Reagent->Process Workup Filtration & Extraction (Remove Salts) Process->Workup Complete Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Crude Oil Product 2-(Decylsulfanyl)aniline (Target) Purification->Product Pure (>95%)

Figure 1: Selective S-alkylation workflow for the synthesis of 2-(decylsulfanyl)aniline.

Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask, dissolve 2-aminobenzenethiol (1.0 eq, 10 mmol) in anhydrous acetone or DMF (30 mL).

  • Activation: Add Potassium Carbonate (K₂CO₃) (1.2 eq, 12 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate thiolate formation.

  • Alkylation: Dropwise add 1-Bromodecane (1.05 eq, 10.5 mmol) over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 60°C for acetone) and stir for 6–12 hours. Monitor via TLC (Hexane:EtOAc 9:1) until the starting thiol is consumed.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: Purify the crude oil via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (starting 100:0 to 90:10).

  • Validation: Confirm structure via ¹H-NMR (Look for triplet at ~2.8 ppm for S-CH₂ and aromatic signals).

Safety & Handling (HSE Profile)

Warning: Specific toxicological data for the decyl derivative is limited. The profile below is derived from the 2-(Methylthio)aniline analogue and general alkyl-aniline SAR. Treat as a potent toxicant.

Hazard Classification (GHS Derived)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4. Likely harmful/toxic if swallowed or absorbed through skin.[2][3]

  • Skin/Eye Irritation: Category 2.[4][5][2][3] Causes skin irritation and serious eye irritation.[2][3]

  • Sensitization: Potential skin sensitizer.

  • Environmental: Acute Aquatic Toxicity Category 1 (Due to lipophilic decyl chain).

Safety Decision Tree

SafetyTree Start Handling 2-(Decylsulfanyl)aniline State Physical State? Start->State Ventilation Fume Hood Available? State->Ventilation Liquid/Oil PPE Standard PPE (Gloves, Goggles) Ventilation->PPE Yes Stop STOP: Unsafe Ventilation->Stop No Resp Respirator Required PPE->Resp Large Scale (>1g) Proceed Proceed with Caution PPE->Proceed Small Scale (<1g) Resp->Proceed

Figure 2: Operational safety decision logic for handling lipophilic thioanilines.

Emergency Protocols
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic nature means it will bind to skin oils; use a polyethylene glycol (PEG) based cleanser if available.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Spill: Adsorb with sand or vermiculite. Do not flush into surface water (high aquatic toxicity).

Applications in R&D

The primary utility of 2-(decylsulfanyl)aniline lies in its ability to introduce a hydrophobic "tail" to aromatic scaffolds.

Benzothiazole Synthesis

It serves as a direct precursor to 2-substituted benzothiazoles via condensation with aldehydes or carboxylic acids. The decyl chain at the ortho position (relative to the nitrogen) can be cyclized or retained to modulate the lipophilicity of the final fluorophore or bioactive agent [1].

Corrosion Inhibition

Long-chain alkyl anilines and their sulfur derivatives are studied as corrosion inhibitors for acidic media. The nitrogen and sulfur atoms adsorb onto metal surfaces, while the decyl tail forms a hydrophobic barrier, repelling water and ions.

Medicinal Chemistry (Lipophilicity Modulation)

In drug design, the decylthio moiety acts as a "grease ball" to enhance the penetration of blood-brain barrier (BBB) or cell membranes for targets requiring high lipophilicity.

References

  • Synthesis of Benzothiazoles

    • Title: "Recent Advances in the Synthesis of Benzothiazoles"
    • Source: MDPI / Molecules (2025)
    • Context: Describes the general condensation of 2-aminothiophenols with aldehydes to form benzothiazoles, a key applic
    • Link:

  • Analogue Safety Data (2-(Methylthio)aniline)

    • Title: "2-(Methylthio)aniline Compound Summary"
    • Source: PubChem (NIH)
    • Context: Used as the baseline for the toxicity profile (Toxic if swallowed/dermal).
    • Link:

  • General Synthesis of Alkylthioanilines

    • Title: "Studies on the Synthesis of 2-Aminothiophenol Derivatives"[1][6]

    • Source: Indian Journal of Pharmaceutical Sciences
    • Context: Validates the S-alkylation pathway for 2-aminothiophenol deriv
    • Link:

Sources

Exploratory

Structural Dynamics and Physicochemical Profiling of Ortho-Alkylthio Anilines

Executive Summary Ortho-substituted alkylthio anilines represent a specialized scaffold in medicinal chemistry, distinguished by the unique interaction between the amine ( ) and the adjacent alkylthio ( ) group.[1] Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ortho-substituted alkylthio anilines represent a specialized scaffold in medicinal chemistry, distinguished by the unique interaction between the amine (


) and the adjacent alkylthio (

) group.[1] Unlike their oxygen analogues (ortho-anisidines), these compounds exhibit a distinct physicochemical profile driven by the "soft" nature of the sulfur atom and its capacity for intramolecular hydrogen bonding (IMHB).[1]

This guide provides a comprehensive analysis of the structural dynamics, spectroscopic signatures, and synthetic protocols for this class of compounds. It is designed to serve as a reference for researchers optimizing lead compounds where conformational restriction and lipophilicity modulation are critical.[1][2]

Structural Dynamics: The Sulfur-Amine Ortho-Effect

The defining feature of 2-alkylthio anilines is the formation of a pseudo-five-membered ring via an intramolecular hydrogen bond (IMHB) between one amino hydrogen and the sulfur atom (


).
The Nature of the Interaction

While sulfur is a weaker hydrogen bond acceptor than oxygen due to its larger van der Waals radius and diffuse electron cloud, the


 interaction is thermodynamically significant.
  • Orbital Overlap: The interaction involves the overlap of the N-H

    
     antibonding orbital with the sulfur 
    
    
    
    (or hybrid) lone pair.
  • Conformational Lock: This interaction restricts the rotation of the C-N bond, favoring a planar or near-planar "Closed" conformation over the "Open" conformer. This reduces the entropic penalty upon binding to biological targets, a key strategy in structure-based drug design (SBDD).[1][2]

Diagram: Conformational Equilibrium

The following diagram illustrates the equilibrium between the stabilized "Closed" form and the sterically exposed "Open" form.

Conformation cluster_0 Closed Conformer (Dominant) cluster_1 Open Conformer (Minor) Closed IMHB Stabilized (N-H...S interaction) Planar Geometry Open Sterically Exposed No IMHB Rotational Freedom Closed->Open  Polar Solvent / Heat  

Figure 1: Conformational equilibrium of 2-(alkylthio)anilines. The closed conformer is stabilized by intramolecular hydrogen bonding.

Physicochemical Profile

The substitution of sulfur at the ortho position dramatically alters the properties of the aniline core. The following data summarizes the key physical parameters for 2-(methylthio)aniline , the prototypical member of this class.

Table 1: Comparative Physical Properties[1][2]
PropertyValue / ObservationContext vs. Aniline
Molecular Weight 139.22 g/mol Increased mass vs. Aniline (93.[1][2]13)
Physical State Liquid (at RT)Viscous, typically yellow to brown
Boiling Point 234°CSignificantly higher than Aniline (184°C) due to MW and polarizability
Density 1.111 g/mLDenser than water
pKa (Conj.[1][2] Acid) 3.45 Weaker Base: Aniline is ~4.[1][2]6. The -SMe group exerts an inductive electron-withdrawing effect (-I), reducing N lone pair availability.[1][2]
LogP (Oct/Water) 1.8 - 2.0More Lipophilic: Sulfur increases lipophilicity compared to Oxygen analogues (2-anisidine LogP ~1.18).[1][2]
Refractive Index 1.624High polarizability characteristic of sulfur compounds
Solubility & Stability[1][2][3]
  • Solubility: Immiscible with water; highly soluble in DCM, Ethyl Acetate, and Alcohols.[1][2]

  • Oxidation Sensitivity: The thioether moiety is susceptible to oxidation to sulfoxides (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) and sulfones (
    
    
    
    ) by atmospheric oxygen over time.[1] Storage under inert gas (Ar/N2) is mandatory.[1][2]

Spectroscopic Signatures

Identification of the ortho-substitution pattern relies on specific shifts in NMR and IR spectra caused by the electronic environment of the sulfur atom.

Nuclear Magnetic Resonance (NMR)[1][2][4]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     NMR (Amino Protons):  The IMHB causes a deshielding effect on the amino protons.[1]
    
    • Free Aniline ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      :
      
      
      
      3.5 - 4.0 ppm.[1]
    • 2-(Alkylthio)aniline ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      :[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
      
      
      
      4.2 - 4.8 ppm (Broad singlet).[1]
    • Mechanism:[1][2][3][4][5][6] The H-bond pulls electron density away from the proton, shifting the resonance downfield.

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     NMR:  The carbon attached to sulfur (
    
    
    
    ) typically appears around 120-125 ppm , distinct from oxygen-substituted carbons (
    
    
    ) which appear further downfield (~145-150 ppm).[1]
Infrared Spectroscopy (IR)[1][2]
  • N-H Stretching: The participation of one N-H bond in IMHB results in a split or broadened stretching band.[2]

    • Asymmetric Stretch: ~3480 cm⁻¹ (Free N-H)[1][2]

    • Symmetric Stretch: ~3390 cm⁻¹ (Involved in weak IMHB).[1][2] Note: This shift is less pronounced than in O-H...N systems due to the weaker nature of the S-bond.

Synthetic Methodology: S-Alkylation of 2-Aminothiophenol[1]

The most robust route to 2-alkylthio anilines is the direct alkylation of 2-aminothiophenol. This method avoids the harsh reduction conditions required for nitro-precursors and allows for diverse alkyl groups.[2]

Protocol Design
  • Safety: 2-Aminothiophenol is a stench agent and toxic.[1][2] All operations must be performed in a fume hood.[1][2]

  • Selectivity: Sulfur is a better nucleophile than Nitrogen (the "Alpha Effect" and polarizability).[1][2] Under controlled basic conditions, S-alkylation occurs preferentially over N-alkylation .[1][2]

Step-by-Step Procedure

Reagents:

  • 2-Aminothiophenol (1.0 eq)[1][2]

  • Alkyl Halide (e.g., Iodomethane, 1.1 eq)[1]

  • Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , 1.2 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone[1][2]

Workflow:

  • Preparation: Dissolve 2-aminothiophenol in DMF (0.5 M concentration) under an Argon atmosphere.

  • Deprotonation: Add ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     and stir at Room Temperature (RT) for 15 minutes. The solution will likely darken as the thiolate anion forms.
    
  • Alkylation: Add the Alkyl Halide dropwise via syringe to control the exotherm.[1][2]

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Mobile Phase: 10% EtOAc/Hexanes).[1][2] The product is usually less polar than the starting thiol.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and Brine.[1]

  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography.
    
Diagram: Synthesis Workflow

Synthesis Start Start: 2-Aminothiophenol Base Add Base (K2CO3) Generate Thiolate Start->Base Alkylate Add Alkyl Halide (R-X) S-Selective Alkylation Base->Alkylate  Nucleophilic Attack   Workup Aq. Workup & Extraction (Remove DMF/Salts) Alkylate->Workup  TLC Complete   Product Final Product: 2-(Alkylthio)aniline Workup->Product

Figure 2: Workflow for the selective S-alkylation of 2-aminothiophenol.

Applications in Drug Discovery[8]

Bioisosterism and Conformational Restriction

In medicinal chemistry, the 2-alkylthio aniline motif is often used to replace 2-alkoxy anilines.

  • Lipophilicity Tuning: Replacing Oxygen with Sulfur increases LogP, improving membrane permeability for CNS targets.[1][2]

  • Metabolic Stability: The thioether is metabolically distinct from the ether linkage, often altering the clearance profile (though sulfoxidation is a metabolic liability to monitor).[1][2]

  • Scaffold Synthesis: These anilines are primary precursors for Benzothiazoles (via condensation with aldehydes) and Phenothiazines , both privileged structures in antipsychotic and antitumor pharmacophores.[1][2]

References

  • Lumbroso, H., & Curine, J. (1974).[1][2] Dipole moments and conformation of some benzenethiol and thioanisole derivatives.[1][2] Journal of Molecular Structure.[1]

  • Bigoli, F., et al. (1981).[1] Crystal structure and hydrogen bonding in ortho-substituted anilines.[1] Journal of the Chemical Society, Perkin Transactions 2.

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1][2] (Standard reference for S-alkylation protocols).

  • PubChem Database. (2023).[1] Compound Summary for CID 76337: 2-(Methylthio)aniline.[1][2][7] National Center for Biotechnology Information.[1][2] Link[1]

  • Abraham, M. H., et al. (2006).[1][2] Hydrogen bonding Part 3. Enthalpies and entropies of the intramolecular hydrogen bond. Journal of the Chemical Society.[2]

Sources

Foundational

2-aminophenyl decyl sulfide molecular weight and formula

Structural Characterization, Synthetic Architecture, and Application Protocols Executive Summary 2-Aminophenyl decyl sulfide (also designated as 2-(decylthio)aniline ) is a lipophilic aniline derivative characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Architecture, and Application Protocols

Executive Summary

2-Aminophenyl decyl sulfide (also designated as 2-(decylthio)aniline ) is a lipophilic aniline derivative characterized by a thioether linkage connecting an aromatic amine to a ten-carbon alkyl chain. While often utilized as an intermediate in the synthesis of heterocyclic compounds (such as benzothiazoles) or as a lipophilic building block in medicinal chemistry, its specific physicochemical profile requires precise definition for researchers in drug discovery and materials science.

This guide provides a definitive technical breakdown of the molecule, a validated protocol for its synthesis via selective S-alkylation, and a framework for its analytical characterization.

Part 1: Physicochemical Profile[1]

The following data establishes the core molecular identity of 2-aminophenyl decyl sulfide. Researchers should use these values for stoichiometric calculations and mass balance verification.

Molecular Identity Table
ParameterValueTechnical Notes
IUPAC Name 2-(Decylthio)anilineAlternate: o-Decylmercaptoaniline
Molecular Formula C₁₆H₂₇NS C (72.39%), H (10.25%), N (5.28%), S (12.08%)
Molecular Weight 265.46 g/mol Monoisotopic Mass: 265.1864
Predicted LogP ~6.2 - 6.5Highly lipophilic due to C10 chain
Physical State Oil / Low-melting solidTendency to oxidize to disulfide if stored improperly
pKa (Conjugate Acid) ~3.5 - 4.0The sulfide group decreases basicity of the aniline slightly compared to unsubstituted aniline

Part 2: Synthetic Architecture

The synthesis of 2-aminophenyl decyl sulfide relies on the nucleophilic substitution of a decyl halide by 2-aminothiophenol. The critical challenge in this synthesis is chemoselectivity . 2-Aminothiophenol contains two nucleophilic sites: the thiol (-SH) and the amine (-NH₂).

The Selectivity Challenge

Under basic conditions, the thiolate anion (Ar-S⁻) is a softer and more powerful nucleophile than the amine. However, uncontrolled conditions (excess base, high heat, or incorrect solvent) can lead to N-alkylation or N,S-bis-alkylation.

Validated Synthesis Protocol

Reaction Scale: 10 mmol Yield Target: >85%

Reagents
  • Substrate: 2-Aminothiophenol (1.25 g, 10 mmol)

  • Electrophile: 1-Bromodecane (2.21 g, 10 mmol)

  • Base: Potassium Carbonate (K₂CO₃) (1.38 g, 10 mmol) — Use of a mild base prevents N-deprotonation.

  • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous).

Step-by-Step Methodology
  • Thiolate Generation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol in DMF (20 mL). Add K₂CO₃ and stir at 0°C for 15 minutes under an inert atmosphere (Nitrogen or Argon).

    • Why: Pre-cooling and inert gas prevent oxidation of the thiol to the disulfide (2,2'-dithiodianiline).

  • Electrophile Addition: Add 1-bromodecane dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting thiol (Rf ~0.4) should disappear, replaced by the higher Rf product.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product is lipophilic and will separate as an oil or precipitate. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Aminothiophenol (Nucleophile) Intermediate Thiolate Anion (Selective Species) Start->Intermediate Deprotonation Reagent 1-Bromodecane (Electrophile) Reaction S-Alkylation (RT, 4-6 hrs) Reagent->Reaction Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Intermediate->Reaction Impurity Risk: N-Alkylated By-product Reaction->Impurity Minor (if T > 50°C) Product 2-Aminophenyl decyl sulfide Reaction->Product Major Pathway

Figure 1: Chemoselective synthesis pathway prioritizing S-alkylation over N-alkylation through controlled basicity.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, researchers must confirm the presence of the alkyl chain and the integrity of the primary amine.

Nuclear Magnetic Resonance (NMR) Signature
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 – 6.60 ppm (m, 4H): Aromatic protons.[1] Look for the characteristic splitting pattern of ortho-substituted benzenes.

    • δ 4.20 ppm (br s, 2H): -NH₂ protons. Broad singlet. Note: This confirms N-alkylation did not occur (which would result in 1H or 0H).

    • δ 2.85 ppm (t, 2H): S-CH₂- protons. The triplet indicates the methylene group directly attached to the sulfur.

    • δ 1.60 – 1.20 ppm (m, 16H): Bulk methylene chain (-CH₂-) protons.

    • δ 0.88 ppm (t, 3H): Terminal methyl group (-CH₃).

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)

  • Target Ion: [M+H]⁺ = 266.2 m/z.

  • Fragmentation: Expect loss of the alkyl chain or cleavage at the C-S bond in hard ionization techniques.

Part 4: Application Context & Logic

Why synthesize this molecule? In drug development and materials science, 2-aminophenyl decyl sulfide serves as a specialized "lipophilic anchor."

  • Lipophilicity Modulation: The C10 chain drastically increases the LogP (partition coefficient) compared to the parent aminothiophenol. This is used to test membrane permeability or to anchor the molecule into lipid bilayers in biological assays.

  • Corrosion Inhibition: Long-chain alkyl anilines and sulfides are known to form self-assembled monolayers (SAMs) on metal surfaces (copper/steel), preventing oxidation.

  • Precursor for Benzothiazoles: Cyclization of this molecule (using aldehydes) yields 2-substituted benzothiazoles with a long alkyl chain at the 2-position (via rearrangement) or N-alkylation derivatives, useful in fluorescent probe design.

Structure-Activity Relationship (SAR) Diagram

SAR_Logic Core 2-Aminophenyl Sulfide Core Amine Free Amine (-NH2) Core->Amine Sulfur Thioether Linker (-S-) Core->Sulfur App1 Heterocycle Synthesis (Benzothiazoles) Amine->App1 Cyclization App2 Metal Chelation (Corrosion Inhibition) Amine->App2 Surface Binding Tail Decyl Chain (C10) Sulfur->Tail App3 Membrane Anchoring (Lipophilicity) Tail->App3 Hydrophobic Interaction

Figure 2: Functional decomposition of the molecule highlighting reactive sites and their associated applications.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Mighani, H., et al. "Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline."[2] Journal of Chemical Crystallography, vol. 39, 2009. Link (Analogous chemistry for 2-alkylthioanilines).

  • PubChem Compound Summary. "Dodecyl sulfide (C24H50S)." National Center for Biotechnology Information. Link (Reference for lipophilic chain properties).

  • BenchChem Protocols. "Protocol for N-Alkylation of 2-Aminothiazoles." (Cited for contrast in selectivity protocols). Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: 2-(Decylsulfanyl)aniline as a Lipophilic Precursor in Benzothiazole Scaffolding

Part 1: Executive Summary & Strategic Rationale 2-(Decylsulfanyl)aniline (CAS: 30933-76-5) serves as a specialized, lipophilic "masked thiol" intermediate in the synthesis of benzothiazole pharmacophores. While tradition...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

2-(Decylsulfanyl)aniline (CAS: 30933-76-5) serves as a specialized, lipophilic "masked thiol" intermediate in the synthesis of benzothiazole pharmacophores. While traditional synthesis often employs free 2-aminothiophenol (2-ATP), this route is plagued by the precursor's rapid oxidative dimerization to disulfides and its noxious odor.

By alkylating the sulfur with a decyl chain, researchers achieve three critical process advantages:

  • Oxidative Stability: The thioether moiety prevents premature disulfide formation, allowing for long-term storage and bench-top handling without inert atmosphere boxes.

  • Lipophilic Processing: The C10 alkyl chain dramatically alters solubility profiles, enabling reactions in non-polar solvents (e.g., heptane, toluene) where polar impurities precipitate, facilitating easier purification.

  • Controlled Cyclization: The decyl group acts as a "dummy" ligand during oxidative cyclization. Under specific iodine-mediated conditions, the S-alkyl bond is cleaved in situ during the ring-closure event, yielding the desired benzothiazole core with high fidelity.

This guide details the synthesis of the intermediate and its subsequent conversion to 2-substituted benzothiazoles via an iodine-promoted oxidative condensation-cleavage mechanism.

Part 2: Chemical Profile & Safety

ParameterData
Chemical Name 2-(Decylsulfanyl)aniline
Synonyms 2-(Decylthio)aniline; 2-Aminophenyl decyl sulfide
Molecular Formula C₁₆H₂₇NS
Molecular Weight 265.46 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, Toluene, Hexane; Insoluble in Water
Hazards Irritant. Toxic by inhalation/ingestion (aniline derivative).

Safety Warning: Aniline derivatives can cause methemoglobinemia. All procedures must be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles).

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(Decylsulfanyl)aniline

Objective: Selective S-alkylation of 2-aminothiophenol.

Reagents:

  • 2-Aminothiophenol (2-ATP): 1.0 eq (12.5 g, 100 mmol)

  • 1-Bromodecane: 1.05 eq (23.2 g, 105 mmol)

  • Potassium Carbonate (K₂CO₃): 1.2 eq (16.6 g, 120 mmol)

  • Solvent: DMF (Dimethylformamide), 100 mL (Anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a 250 mL round-bottom flask with K₂CO₃ and anhydrous DMF. Sparge with nitrogen for 10 minutes to remove dissolved oxygen.

  • Addition: Add 2-aminothiophenol dropwise via syringe at 0°C (ice bath) to minimize exothermic runaway. Stir for 15 minutes to generate the thiolate anion.

  • Alkylation: Add 1-bromodecane dropwise over 20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The thiol spot (Rf ~0.4) should disappear; the product spot (Rf ~0.7) will appear.

  • Workup: Pour the reaction mixture into 500 mL ice-water. Extract with Diethyl Ether (3 x 100 mL).

  • Purification: Wash the combined organic layers with Brine (2 x 50 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: If necessary, purify via flash column chromatography (SiO₂, Hexane -> 5% EtOAc/Hexane).

    • Yield Expectation: 85-92% (Pale yellow oil).

Protocol B: Oxidative Cyclization to 2-Phenylbenzothiazole

Objective: Conversion of the S-decyl intermediate to the benzothiazole core via Iodine-mediated cyclization and S-dealkylation.

Reagents:

  • 2-(Decylsulfanyl)aniline: 1.0 eq (2.65 g, 10 mmol)

  • Benzaldehyde: 1.1 eq (1.17 g, 11 mmol)

  • Molecular Iodine (I₂): 0.5 eq (1.27 g, 5 mmol) - Catalytic/Promoter role

  • Oxidant: DMSO (Dimethyl sulfoxide) - Acts as solvent and co-oxidant

  • Temperature: 120°C

Step-by-Step Methodology:

  • Imine Formation: In a pressure tube or round-bottom flask, mix 2-(decylsulfanyl)aniline and benzaldehyde in 10 mL DMSO. Stir at 80°C for 1 hour.

    • Mechanistic Note: This forms the Schiff base (imine) intermediate.

  • Cyclization: Add molecular Iodine (I₂) to the reaction mixture.

  • Heating: Seal the tube (or use a reflux condenser) and heat to 120°C for 12 hours .

    • Reaction Logic: Iodine activates the imine and facilitates the nucleophilic attack of the sulfur. The high temperature and DMSO promote the cleavage of the decyl group (likely as decyl alcohol/iodide byproducts) and aromatization.

  • Quenching: Cool to room temperature. Add 50 mL saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to quench residual iodine (color changes from dark brown to yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: The crude mixture contains the benzothiazole and decyl-derived byproducts. Purify via column chromatography (SiO₂, Hexane/EtOAc gradient). The non-polar decyl byproducts will elute first; the benzothiazole follows.

Part 4: Mechanistic Visualization

The following diagram illustrates the transformation pathway, highlighting the critical "Masked Thiol" strategy and the S-dealkylation step.

BenzothiazoleSynthesis ATP 2-Aminothiophenol (Unstable Precursor) S_Intermediate 2-(Decylsulfanyl)aniline (Stable 'Masked' Thiol) ATP->S_Intermediate S-Alkylation (K2CO3, DMF) DecylBr Decyl Bromide DecylBr->S_Intermediate SchiffBase Schiff Base (Imine Intermediate) S_Intermediate->SchiffBase + Aldehyde - H2O Aldehyde Benzaldehyde Aldehyde->SchiffBase Cyclization Oxidative Cyclization (I2 / DMSO, 120°C) SchiffBase->Cyclization Iodine Activation Product 2-Phenylbenzothiazole Cyclization->Product Ring Closure & S-Dealkylation Byproduct Decyl-X (Cleaved Byproduct) Cyclization->Byproduct

Figure 1: Synthetic workflow utilizing the S-decyl protecting group strategy. The decyl chain provides stability and solubility before being cleaved during the final oxidative ring closure.

Part 5: Critical Process Parameters (Expert Insights)

The Role of the Decyl Group

Unlike methyl or benzyl groups, the decyl chain imparts significant lipophilicity.

  • Advantage: In the initial alkylation step, the product is easily separated from inorganic salts (KBr, K₂CO₃) simply by partitioning into hexane, where the salts are completely insoluble.

  • Trade-off: During the final cyclization, the cleavage of a C10 chain is entropically less favorable than a methyl group. Therefore, higher temperatures (120°C) and a potent oxygen-transfer solvent (DMSO ) are required compared to standard methyl-thio analogs.

Iodine/DMSO Synergy

This protocol relies on the Kornblum oxidation principle. DMSO acts as the terminal oxidant, regenerating Iodine from HI produced during the cyclization.

  • Stoichiometry: While stoichiometric Iodine can be used, 0.5 eq is sufficient in DMSO.

  • Troubleshooting: If conversion is low, add 10 mol% Copper(II) Acetate as a co-catalyst to assist in the C-S bond formation and oxidative cleavage.

Purification Strategy

The final reaction mixture will contain the target benzothiazole and decyl-derivatives (likely 1-iododecane or decanol).

  • TLC Tip: Use pure Hexane first. The decyl byproducts usually run with the solvent front (Rf ~0.9), while the benzothiazole stays lower (Rf ~0.3-0.5 depending on substituents). This allows for easy separation via a short silica plug.

Part 6: References

  • Li, Y., Wang, Y. L., & Wang, J. Y. (2006).[1][2] A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol.[1][2] Chemistry Letters, 35(5), 460-461.

    • Source:[Link]

    • Relevance: Establishes the baseline iodine-mediated mechanism for benzothiazole formation.

  • Zhao, D. Y., Guo, X. K., Li, J. H., & Tang, R. Y. (2012).[3] Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles.[3] Synthesis, 44(06), 927-933.

    • Relevance: Validates the cyclization of S-substituted anilines using Iodine, confirming the viability of the thioether pathway.

  • Downer-Riley, N. K., & Jackson, Y. A. (2008). Synthesis of benzothiazoles via ipso-substitution of ortho-methoxythiobenzanilides. Tetrahedron, 64(33), 7741-7744.

    • Source:[Link]

    • Relevance: Discusses mechanisms involving S-dealkylation/demethylation during benzothiazole ring closure.

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzothiazoles.

    • Source:[Link]

    • Relevance: Comprehensive overview of oxidative cyclization methodologies.

Sources

Application

Application Note: Chemoselective S-Alkylation of ortho-Aminothiophenol

Topic: Reaction conditions for S-alkylation of ortho-aminothiophenol Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals. Technical Guide for Selective Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for S-alkylation of ortho-aminothiophenol Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.

Technical Guide for Selective Thiol Modification in the Presence of Aniline Nucleophiles

Introduction & Mechanistic Rationale

ortho-Aminothiophenol (2-aminobenzenethiol) presents a classic challenge in chemoselective alkylation due to the presence of two nucleophilic centers: the thiol (-SH) and the primary amine (-NH₂). While both are nucleophilic, achieving exclusive S-alkylation without N-alkylation or subsequent cyclization (to benzothiazoles or benzothiazepines) requires precise control over reaction thermodynamics and kinetics.

The Chemoselectivity Hierarchy

The selectivity for S-alkylation is governed by the Hard and Soft Acids and Bases (HSAB) theory and pKa differentials:

  • Acidity (pKa): The thiophenol proton (pKa ~6.5–7.0) is significantly more acidic than the anilinic protons (pKa ~25, conjugate acid pKa ~4.5). Under basic conditions (e.g., K₂CO₃), the thiol is selectively deprotonated to the thiolate anion (Ar-S⁻), while the amine remains neutral.

  • Nucleophilicity: The thiolate anion is a "soft" nucleophile with a large, diffuse electron cloud, making it highly reactive toward "soft" electrophiles (alkyl halides) via orbital-controlled interactions. The neutral amine is a "harder" nucleophile.

  • Kinetic Control: S-alkylation is kinetically faster than N-alkylation. However, N-alkylation is often thermodynamically competitive if reaction times are prolonged or if the S-alkylated product undergoes rearrangement (S-to-N acyl migration is common in acylation, less so in simple alkylation).

Critical Side Reactions
  • Disulfide Formation (Oxidation): The most immediate competitor. 2-Aminothiophenol readily oxidizes to bis(2-aminophenyl)disulfide in the presence of air, especially under basic conditions.

  • Cyclization (Benzothiazole Formation): If the electrophile contains a carbonyl group (e.g.,

    
    -haloketones) or if condensation conditions are met (aldehydes), the amine will attack the electrophile subsequent to (or concurrent with) the thiol, leading to cyclization.
    

Experimental Protocols

The following protocols are designed to maximize S-selectivity.

Protocol A: Standard S-Alkylation with Alkyl Halides

Best for: Primary and secondary alkyl halides, benzyl halides. Mechanism: S_N2 Nucleophilic Substitution.

Reagents:

  • Substrate: 2-Aminothiophenol (1.0 equiv)

  • Electrophile: Alkyl Halide (1.0–1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (1.2–1.5 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF (anhydrous) or Acetone

  • Atmosphere: Nitrogen or Argon (Strictly required)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Add anhydrous DMF (0.2 M concentration relative to substrate).

  • Deprotonation: Add 2-aminothiophenol and K₂CO₃. Stir at 0°C for 15 minutes. Note: The solution may turn slight yellow due to thiolate formation.

  • Addition: Add the alkyl halide dropwise via syringe to the stirring solution at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 1–4 hours.

    • Critical Checkpoint: Monitor by TLC.[1] Disappearance of the thiol spot is usually rapid. Do NOT heat unless the electrophile is sterically hindered, as heat promotes N-alkylation.

  • Workup: Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Solid Products: Filter the precipitate, wash with water, and dry.

    • Liquid Products: Extract with EtOAc (3x), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Green Aqueous S-Alkylation (Phase Transfer Catalysis)

Best for: Industrial scaling, simple alkyl halides, environmental compliance. Mechanism: Interfacial catalysis.

Reagents:

  • Substrate: 2-Aminothiophenol (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 equiv)

  • Base: Tetrabutylammonium Hydroxide (TBAOH) (1.0 equiv, 20-40% aq. solution) or NaOH + TBAB (cat.)

  • Solvent: Water (neat) or Water/Toluene biphasic system

Step-by-Step Methodology:

  • Mixing: In a flask, combine 2-aminothiophenol and the aqueous TBAOH solution. Stir vigorously for 10 minutes to form the thiolate salt.

  • Addition: Add the alkyl halide directly to the aqueous mixture.

  • Reaction: Stir vigorously at Room Temperature. Reaction times are typically short (30–90 mins).

  • Workup:

    • If the product is solid, it will precipitate out of the aqueous phase. Filter and wash with water.

    • If liquid/oily, extract with minimal diethyl ether or simply decant the aqueous layer if phase separation is distinct.

Protocol C: Michael Addition to Acrylates (Warning: Cyclization Risk)

Best for: Synthesis of ester-functionalized sulfides. Risk: High risk of forming 1,5-benzothiazepines if heated or acid-catalyzed.

Reagents:

  • Substrate: 2-Aminothiophenol (1.0 equiv)

  • Electrophile: Methyl Acrylate or Acrylonitrile (1.1 equiv)

  • Catalyst: Triethylamine (Et₃N) (0.1–0.5 equiv)

  • Solvent: Methanol or Ethanol

Step-by-Step Methodology:

  • Setup: Dissolve 2-aminothiophenol in Methanol (0.5 M) under N₂.

  • Catalysis: Add catalytic Et₃N.

  • Addition: Add the acrylate dropwise at 0°C.

  • Reaction: Stir at 0°C to RT for 2–6 hours.

    • Critical Control:Do not reflux. Refluxing in alcohol often drives the intramolecular amide formation between the pendant amine and the ester, forming a 7-membered lactam (benzothiazepine).

  • Quench: Evaporate solvent at reduced pressure (keep bath <30°C) to recover the linear S-alkylated product.

Critical Control Parameters & Troubleshooting

IssueObservationRoot CauseCorrective Action
Disulfide Formation Yellow/Orange impurity; dimer mass in MS.Oxidation by air; trace metals.1. Degas all solvents.2. Maintain inert atmosphere (N₂/Ar).3. Add TCEP or DTT (0.1 equiv) if strictly necessary.
N-Alkylation Product mass + Alkyl group (x2) or wrong NMR shift.Reaction temperature too high; Base too strong.1. Keep reaction at 0°C–RT.2. Use milder base (K₂CO₃ instead of NaH).3. Avoid excess electrophile.
Benzothiazole Formation Mass = [Substrate + Electrophile - 2H/4H]; aromatic expansion.Condensation with carbonyls; Oxidation of intermediate.[2]1. Avoid aldehydes/ketones if S-alkyl is target.2. If using

-haloketones, keep T < 0°C and time short.
Low Yield Starting material remains.Thiolate not forming; Electrophile deactivation.1. Switch to polar aprotic solvent (DMF/DMSO).2. Add catalytic KI (Finkelstein condition) for alkyl chlorides.

Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways and the decision logic for condition selection.

ReactionPathways Start 2-Aminothiophenol Thiolate Thiolate Anion (Kinetic Nucleophile) Start->Thiolate Deprotonation (Fast) Disulfide Disulfide Dimer (Oxidative Byproduct) Start->Disulfide Oxidation S_Alkyl S-Alkylated Product (Target) Thiolate->S_Alkyl Alkyl Halide 0°C - RT N_Alkyl N-Alkylated Product (Side Product) Thiolate->N_Alkyl Excess RX + Heat Cyclic Benzothiazole/ Benzothiazepine S_Alkyl->Cyclic If Electrophile has C=O or Leaving Group + Heat/Acid Base Base (K2CO3/TBAOH) Oxidation O2 / Air Heat Heat (>60°C)

Caption: Reaction pathway divergence. Green path indicates optimal conditions for S-alkylation. Red paths indicate common failure modes (oxidation, N-alkylation, cyclization).

References

  • Selective Alkylation of Aminophenols/Thiophenols

    • Title: Selective alkylation of the amino group of aminophenols (and thiophenols).
    • Source: ResearchG
    • Context: Discusses the general chemoselectivity challenges and use of protective groups or specific conditions to differenti
    • URL:[Link]

  • Green Chemistry Protocols (Aqueous Conditions)

    • Title: Alkylation of Thiols in Green Mediums.[3]

    • Source: Journal of M
    • Context: Describes the use of TBAOH and water for high-yield S-alkyl
    • URL:[Link]

  • Benzothiazole Formation Mechanisms

    • Title: Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.[4][5][6][7]

    • Source: MDPI (Molecules).[8]

    • Context: Detailed review of how 2-aminothiophenol cyclizes with various electrophiles; essential for understanding wh
    • URL:[Link]

  • Michael Addition & Cyclization

    • Title: Synthesis of 1,5-benzothiazepines from chalcones and o-aminothiophenol.[9]

    • Source: ResearchG
    • Context: Demonstrates the thia-Michael addition followed by cyclization, highlighting the risk of using acrylates/enones if linear products are desired.
    • URL:[Link]

  • Title: Protocol for S-Alkylation Synthesis of Thioacetates (and general thiols).

Sources

Method

Advanced Applications of Long-Chain Alkylthio Anilines in Material Science

Executive Summary & Chemical Identity Long-chain alkylthio anilines (typically p-alkylthioanilines or 4-(alkylthio)anilines) represent a specialized class of amphiphilic molecules bridging the gap between organic electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Long-chain alkylthio anilines (typically p-alkylthioanilines or 4-(alkylthio)anilines) represent a specialized class of amphiphilic molecules bridging the gap between organic electronics, surface chemistry, and corrosion science.

Structurally, these molecules possess three critical functional domains:

  • The Aniline Head (

    
    ):  A reactive handle for oxidative polymerization or surface coordination.
    
  • The Thioether Linker (

    
    ):  A soft Lewis base providing auxiliary adsorption sites for metals and electronic modulation of the aromatic ring.
    
  • The Long Alkyl Tail (

    
    , where 
    
    
    
    ):
    A hydrophobic domain that induces self-assembly, imparts solubility to conductive polymers, and forms barrier layers.

This guide details the protocols for utilizing these compounds in Corrosion Inhibition , Soluble Conductive Polymers , and Liquid Crystal Synthesis .

Application I: Corrosion Inhibition on Metallic Surfaces

Long-chain alkylthio anilines function as high-performance, mixed-type corrosion inhibitors for metals like copper and mild steel in acidic media. Unlike simple anilines, the sulfur atom enhances adsorption strength (chemisorption), while the long alkyl chain facilitates the formation of a hydrophobic supramolecular barrier (physisorption).

Mechanism of Action

The inhibition efficiency (


) relies on the "Adsorption-Blocking"  mechanism:
  • Anchoring: The nitrogen (amine) and sulfur (thioether) atoms donate lone pair electrons to the empty

    
    -orbitals of the metal surface (Fe, Cu).
    
  • Shielding: The long alkyl chains align perpendicular to the surface due to Van der Waals forces, expelling water and corrosive ions (

    
    , 
    
    
    
    ).
Protocol: Electrochemical Evaluation of Inhibition Efficiency

Objective: Determine the inhibition efficiency of 4-(decylthio)aniline on Mild Steel in 1M HCl.

Materials:

  • Working Electrode: Mild steel coupon (exposed area

    
    ), polished to mirror finish (SiC paper up to 1200 grit).
    
  • Electrolyte: 1.0 M HCl (aerated).

  • Inhibitor: 4-(decylthio)aniline (Concentration range:

    
     to 
    
    
    
    M). Note: Use ethanol as a co-solvent if solubility is low.
  • Equipment: Potentiostat/Galvanostat (3-electrode setup: Pt counter, Ag/AgCl reference).

Step-by-Step Methodology:

  • OCP Stabilization: Immerse the working electrode in the test solution for 30 minutes until the Open Circuit Potential (OCP) stabilizes (drift

    
    ).
    
  • Electrochemical Impedance Spectroscopy (EIS):

    • Frequency Range:

      
       to 
      
      
      
      .
    • Amplitude:

      
       AC perturbation at OCP.
      
    • Data Analysis: Fit the Nyquist plot to a Randles equivalent circuit (

      
      ).
      
    • Calculation:

      
      
      
  • Potentiodynamic Polarization (Tafel):

    • Scan Range:

      
       vs. OCP.
      
    • Scan Rate:

      
      .
      
    • Calculation: Extrapolate Tafel slopes (

      
      ) to determine corrosion current density (
      
      
      
      ).
    • Calculation:

      
      
      

Application II: Synthesis of Soluble Conductive Polymers

Unsubstituted polyaniline (PANI) is notoriously insoluble in common organic solvents, limiting its processability. Incorporating a long-chain alkylthio group at the ortho or meta position (relative to the amine) introduces steric bulk that disrupts inter-chain hydrogen bonding, rendering the polymer soluble in solvents like chloroform or THF without destroying conductivity.

Protocol: Chemical Oxidative Polymerization of 2-(Dodecylthio)aniline

Objective: Synthesize soluble poly(2-dodecylthioaniline).

Reagents:

  • Monomer: 2-(Dodecylthio)aniline (

    
    )
    
  • Oxidant: Ammonium Persulfate (APS),

    
     (
    
    
    
    )
  • Acid Dopant: 1.0 M HCl or Dodecylbenzenesulfonic acid (DBSA) for enhanced solubility.

  • Solvent: Chloroform (

    
    ) / Water biphasic system.
    

Workflow:

  • Dissolution: Dissolve the monomer in

    
     of 
    
    
    
    . Dissolve DBSA (
    
    
    ) in the same phase.
  • Initiation: Dissolve APS in

    
     of 
    
    
    
    .
  • Polymerization: Add the aqueous APS solution dropwise to the stirred organic phase at

    
     over 30 minutes.
    
  • Reaction: Stir vigorously for 24 hours. The organic layer will turn dark green (Emeraldine Salt state).

  • Purification:

    • Separate the organic layer.[1][2]

    • Precipitate the polymer by pouring the solution into excess acetone or methanol.

    • Filter and wash with water (to remove inorganic salts) and methanol (to remove oligomers).

  • Drying: Vacuum dry at

    
     for 12 hours.
    

Characterization Check:

  • Solubility: Test solubility in THF, Toluene, and

    
    .
    
  • Conductivity: Cast a film on a glass slide and measure using a 4-point probe (Target:

    
     to 
    
    
    
    ).

Synthesis Protocol for the Monomer

Since specific long-chain alkylthio anilines are not always commercially available, in-house synthesis is often required.

Target: 4-(Octylthio)aniline Reaction Pathway: Nucleophilic Aromatic Substitution


 Reduction

Step 1: Synthesis of 4-Nitrophenyl Octyl Sulfide

  • Reactants: 4-Chloronitrobenzene (

    
    ), 1-Octanethiol (
    
    
    
    ), Potassium Carbonate (
    
    
    ,
    
    
    ).
  • Solvent: DMF (Dimethylformamide).

  • Procedure: Heat the mixture at

    
     for 6 hours.
    
  • Workup: Pour into ice water. Filter the yellow precipitate (4-nitrophenyl octyl sulfide). Recrystallize from ethanol.

Step 2: Reduction to 4-(Octylthio)aniline

  • Reactants: 4-Nitrophenyl octyl sulfide (

    
    ), Iron powder (
    
    
    
    ), Ammonium Chloride (
    
    
    ).
  • Solvent: Ethanol / Water (4:1).

  • Procedure: Reflux at

    
     for 4 hours.
    
  • Workup: Filter hot to remove iron residues. Neutralize filtrate with

    
    . Extract with ethyl acetate.
    
  • Purification: Vacuum distillation or column chromatography (Silica gel, Hexane/Ethyl Acetate).

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the divergent applications of the resulting molecule.

G Start 4-Chloronitrobenzene Inter 4-Nitrophenyl Alkyl Sulfide Start->Inter + Alkylthiol / K2CO3 (DMF, 100°C) Product 4-(Alkylthio)aniline (Monomer) Inter->Product + Fe / NH4Cl (Reduction) App1 Corrosion Inhibitor (Adsorption on Metal) Product->App1 Direct Application (Acidic Media) App2 Conductive Polymer (Soluble Polyaniline) Product->App2 Oxidative Polymerization (APS / HCl) App3 Liquid Crystals (Dichroic Dyes) Product->App3 Diazotization

Caption: Synthesis pathway of 4-(alkylthio)aniline from chloronitrobenzene and its subsequent divergence into corrosion science, polymer chemistry, and optical materials.

Comparative Data: Corrosion Inhibition

The following table summarizes expected performance metrics for 4-(decylthio)aniline compared to standard aniline on Mild Steel in 1M HCl.

InhibitorConcentration (M)

(

)
Inhibition Efficiency (

)
Mechanism
Blank (1M HCl) -25-Active Dissolution
Aniline

65~60%Weak Adsorption
4-(Methylthio)aniline

120~80%S-donating effect
4-(Decylthio)aniline

450 >94% S-donating + Hydrophobic Barrier

References

  • Synthesis and Properties of Alkylthio-Substituted Polyanilines Source: Royal Society of Chemistry / Polymer Chemistry URL:[Link] (Verified context via search result 1.4/1.6 logic)

  • Corrosion Inhibition of Mild Steel by Aniline Derivatives Source: ResearchGate / Corrosion Science URL:[Link]

  • Liquid Crystalline Properties of Aniline Derivatives Source: Google Patents / GB2065158A URL
  • Preparation of Long-Chain Alkylthiol Linkers for SAMs Source: ResearchGate URL:[3][4][Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Decylsulfanyl)aniline

Welcome to the technical support center for the synthesis of 2-(Decylsulfanyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Decylsulfanyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you optimize your synthesis and improve yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(Decylsulfanyl)aniline, which is typically achieved via the S-alkylation of 2-aminothiophenol with a decyl halide.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer:

Low or no yield in this S-alkylation reaction is a common issue that can often be traced back to one of several factors related to reagents, reaction conditions, or the inherent reactivity of the starting materials.

Root Cause Analysis & Solutions:

  • Poor Quality of 2-Aminothiophenol: 2-Aminothiophenol is highly susceptible to oxidation.[1] The thiol group (-SH) can readily oxidize to form bis(2-aminophenyl) disulfide, especially when exposed to air. This disulfide byproduct will not participate in the desired alkylation reaction.

    • Solution: Use freshly purchased 2-aminothiophenol or purify older stock by distillation under reduced pressure. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark, cool place.

  • Ineffective Base: The role of the base is to deprotonate the thiol to form the thiolate anion (S⁻), which is a much stronger nucleophile. If the base is too weak or not sufficiently strong to deprotonate the thiol in the chosen solvent, the reaction rate will be negligible.

    • Solution: Employ a base with a pKa high enough to ensure complete deprotonation of the thiophenol (pKa ≈ 6-7). Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium ethoxide (NaOEt). The choice of base can influence selectivity (see Question 3).

  • Inappropriate Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the nucleophilicity of the thiolate.

    • Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone. These solvents effectively solvate the cation of the base (e.g., K⁺) without strongly solvating the thiolate anion, thus enhancing its nucleophilicity. Protic solvents like ethanol or water can protonate the thiolate, reducing its effectiveness.

  • Suboptimal Reaction Temperature: Alkylation reactions are temperature-dependent. If the temperature is too low, the reaction rate may be impractically slow. If it's too high, side reactions can be promoted.

    • Solution: Typically, this reaction is run at temperatures ranging from room temperature to a gentle heat (50-80 °C). We recommend monitoring the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific setup.

Question 2: I've isolated a major byproduct that is not my desired product. Mass spectrometry suggests it's bis(2-aminophenyl) disulfide. How do I prevent this?

Answer:

The formation of bis(2-aminophenyl) disulfide is a classic sign of oxidative coupling of your starting material, 2-aminothiophenol.

Mechanistic Insight: Thiols are easily oxidized by atmospheric oxygen, a reaction that can be catalyzed by trace metal impurities.

2 R-SH + [O] → R-S-S-R + H₂O

Preventative Measures:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. This involves:

    • Using oven-dried glassware.

    • Assembling the reaction apparatus under a positive pressure of an inert gas like nitrogen or argon.

    • Degassing your solvent before use by sparging with inert gas or using a freeze-pump-thaw technique.

  • Use High-Purity Reagents: Ensure your 2-aminothiophenol is as pure as possible and has been stored correctly to minimize pre-existing disulfide impurities.

Below is a workflow diagram to help troubleshoot common issues in this synthesis.

G start Low Yield or No Product check_reagent Check Purity of 2-Aminothiophenol start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Method start->check_purification reagent_oxidized Oxidized? (Discoloration, presence of disulfide) check_reagent->reagent_oxidized base_issue Base Appropriate? check_conditions->base_issue reagent_oxidized->check_conditions No purify_reagent Purify Starting Material (e.g., distillation) & Use Inert Gas reagent_oxidized->purify_reagent Yes success Improved Yield purify_reagent->success solvent_issue Solvent Correct? base_issue->solvent_issue Yes change_base Use Stronger Base (e.g., K₂CO₃, NaH) base_issue->change_base No temp_issue Temp/Time Optimal? solvent_issue->temp_issue Yes change_solvent Use Polar Aprotic Solvent (e.g., DMF, MeCN) solvent_issue->change_solvent No temp_issue->check_purification Yes optimize_temp Optimize Temp/Time via TLC Monitoring temp_issue->optimize_temp No change_base->success change_solvent->success optimize_temp->success

Caption: Troubleshooting workflow for 2-(Decylsulfanyl)aniline synthesis.

Question 3: I am seeing evidence of N-alkylation or N,S-dialkylation. How can I improve selectivity for S-alkylation?

Answer:

While the thiol is more acidic and the resulting thiolate is a softer, more potent nucleophile for reaction with a soft electrophile like 1-bromodecane (HSAB principle), competitive N-alkylation can occur, particularly under strongly basic conditions.

Controlling Selectivity:

  • Choice of Base: A very strong base like sodium hydride (NaH) can potentially deprotonate both the thiol and, to a lesser extent, the aniline nitrogen, leading to a mixture of products. Using a milder base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the thiol without significantly affecting the aniline group.

  • Order of Addition: Add the base to the 2-aminothiophenol in your solvent first. Allow the thiolate to form completely before adding the decyl halide. This ensures the more nucleophilic thiolate is present in high concentration when the electrophile is introduced.

  • Temperature Control: Running the reaction at a lower temperature (e.g., room temperature) can favor the thermodynamically preferred S-alkylation product over potential side reactions that might have a higher activation energy.

ParameterCondition for High S-SelectivityRationale
Base Mild base (e.g., K₂CO₃, Na₂CO₃)Sufficient to deprotonate the thiol (pKa ~6-7) but not the aniline proton (pKa ~30).
Solvent Polar Aprotic (DMF, Acetone)Enhances the nucleophilicity of the thiolate anion.
Temperature Room Temperature to 50°CMinimizes energy available for competing side reactions like N-alkylation.
Addition Order Add alkyl halide to pre-formed thiolateMaximizes the concentration of the desired nucleophile upon introduction of the electrophile.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2-(Decylsulfanyl)aniline?

Answer: The synthesis proceeds via a nucleophilic substitution (Sₙ2) reaction.

  • Deprotonation: A base removes the acidic proton from the thiol group of 2-aminothiophenol to form a highly nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of the decyl halide (e.g., 1-bromodecane), displacing the bromide ion in a concerted Sₙ2 mechanism.

  • Product Formation: This results in the formation of the C-S bond, yielding 2-(Decylsulfanyl)aniline.

Caption: General Sₙ2 mechanism for 2-(Decylsulfanyl)aniline synthesis.

Q2: Which decyl halide should I use: 1-bromodecane or 1-iododecane?

Answer: Both can be effective, but 1-iododecane is generally more reactive than 1-bromodecane in Sₙ2 reactions because iodide is a better leaving group than bromide. If you are experiencing a slow or incomplete reaction with 1-bromodecane, switching to 1-iododecane can increase the reaction rate. However, 1-bromodecane is often less expensive and sufficient for the transformation under appropriate conditions.

Q3: How should I monitor the reaction's progress?

Answer: Thin Layer Chromatography (TLC) is the most convenient method.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A non-polar/polar solvent mixture. A good starting point is a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. You can also use a potassium permanganate (KMnO₄) stain, which will react with the thiol and aniline functional groups.

  • Analysis: Spot the starting material (2-aminothiophenol), the co-reactant (1-bromodecane, which won't be UV active), and the reaction mixture. The disappearance of the 2-aminothiophenol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

Q4: What is an effective method for purifying the final product?

Answer: Since 2-(Decylsulfanyl)aniline is a relatively non-polar, oily compound, a combination of extraction and chromatography is recommended.

Detailed Purification Protocol:

  • Workup: After the reaction is complete, quench the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • A dilute acid solution (e.g., 1M HCl) to remove any unreacted basic 2-aminothiophenol.[2]

    • Water, and then a brine solution to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Column Chromatography: The resulting crude oil should be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure product from non-polar impurities and any residual starting materials.[3]

Q5: What are the primary safety concerns for this synthesis?

Answer:

  • 2-Aminothiophenol: This reagent is toxic if swallowed, inhaled, or absorbed through the skin.[1] It is also a skin and eye irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bases: Strong bases like sodium hydride (NaH) are water-reactive and flammable. They should be handled with care under an inert atmosphere.

  • Solvents: Organic solvents like DMF and acetonitrile are flammable and have their own specific toxicities. Consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.

References

  • Lee, A. S.-Y., & Dai, M.-J. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 311-315. Available from: [Link]

  • Lee, A. S.-Y., & Dai, M.-J. (2015, December 29). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
  • Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? Available from: [Link]

  • Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
  • ResearchGate. (n.d.). (PDF) Preparation of 2-Naphthol Aniline Dye. Available from: [Link]

  • Google Patents. (n.d.). JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
  • Google Patents. (n.d.). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • Google Patents. (n.d.). US4219503A - Process for producing 2,6-dialkylanilines.
  • National Center for Biotechnology Information. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PubMed Central. Available from: [Link]

  • MDPI. (n.d.). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Available from: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Available from: [Link]

  • Google Patents. (n.d.). EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • MDPI. (2024, May 22). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available from: [Link]

  • ResearchGate. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis. Available from: [Link]

  • Organic Syntheses. (n.d.). Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PubMed Central. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Vibrational Landscape of 2-(Decylsulfanyl)aniline: An FTIR Spectral Analysis

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. 2-(Decylsulfanyl)aniline, a molecule featuring a primary aromatic amine, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. 2-(Decylsulfanyl)aniline, a molecule featuring a primary aromatic amine, a thioether linkage, and a long alkyl chain, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) peaks of 2-(Decylsulfanyl)aniline, offering a comparative perspective against its structural precursors and related functional groups. Our objective is to equip researchers with the expertise to confidently identify and characterize this and similar molecules.

The Vibrational Story of 2-(Decylsulfanyl)aniline

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. In 2-(Decylsulfanyl)aniline, we can anticipate distinct signals arising from the aniline ring, the decyl chain, and the connecting sulfur atom.

The molecular structure of 2-(Decylsulfanyl)aniline dictates its characteristic infrared absorptions. The key functional groups to consider are the primary aromatic amine (-NH₂), the thioether (-S-), the aromatic ring, and the long aliphatic decyl chain.

cluster_aniline Aniline Moiety cluster_thioether Thioether Linkage cluster_decyl Decyl Chain N N H1 H N->H1 H2 H N->H2 C1 C C1->N C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 S S C3->S C5 C C4->C5 C6 C C5->C6 C6->C1 C7 CH₂ S->C7 C8 CH₂ C7->C8 C9 ... C8->C9 C10 CH₃ C9->C10

Figure 1. Molecular structure of 2-(Decylsulfanyl)aniline highlighting the key functional moieties responsible for its characteristic FTIR spectrum.

Predicted Characteristic FTIR Peaks of 2-(Decylsulfanyl)aniline

The following table summarizes the expected characteristic absorption bands for 2-(Decylsulfanyl)aniline, based on established group frequencies from spectroscopic literature.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine3500 - 3300Medium, SharpTwo distinct peaks are expected for a primary amine. For aromatic amines, these bands typically appear between 3500-3420 cm⁻¹ and 3420-3340 cm⁻¹.[1]
C-H Aromatic StretchAromatic Ring3100 - 3000Medium to WeakThese peaks appear at higher wavenumbers than aliphatic C-H stretches.[2]
C-H Aliphatic StretchDecyl Chain (-CH₂-, -CH₃)3000 - 2850StrongMultiple strong peaks are expected due to the long alkyl chain, corresponding to asymmetric and symmetric stretching of methylene and methyl groups.[3]
N-H Scissoring (Bending)Primary Aromatic Amine1650 - 1580Medium to StrongThis bending vibration is characteristic of primary amines.[4]
C=C Aromatic Ring StretchAromatic Ring1620 - 1450Medium to StrongTypically, several bands appear in this region, characteristic of the benzene ring.
C-H Aliphatic BendingDecyl Chain (-CH₂-, -CH₃)1470 - 1450 & ~1375MediumThe peak around 1465 cm⁻¹ is due to CH₂ scissoring, while the peak near 1375 cm⁻¹ is from the CH₃ symmetric bend.[3]
C-N StretchAromatic Amine1335 - 1250StrongThe C-N stretching in aromatic amines is typically strong and found at a higher frequency than in aliphatic amines.[4][5]
C-S StretchThioether800 - 600Weak to MediumThe C-S stretching vibration is often weak and can be difficult to assign definitively.[6] For petroleum thioethers, a peak around 698 cm⁻¹ has been observed.[6]
N-H WaggingPrimary Aromatic Amine910 - 665Broad, StrongThis out-of-plane bending vibration is characteristic of primary and secondary amines.[4]
C-H Aromatic Out-of-Plane BendingAromatic Ring900 - 675StrongThe substitution pattern on the benzene ring influences the position of these strong bands.
-(CH₂)n- RockingLong Alkyl Chain~720MediumA rocking vibration around 720 cm⁻¹ is characteristic of a straight chain of four or more methylene groups.[3]

Comparative Spectral Analysis: Distinguishing 2-(Decylsulfanyl)aniline

To appreciate the unique spectral features of 2-(Decylsulfanyl)aniline, it is instructive to compare its expected spectrum with those of its precursors, aniline and decanethiol.

2-(Decylsulfanyl)aniline vs. Aniline

The spectrum of aniline will exhibit the characteristic peaks of a primary aromatic amine, including the double N-H stretching bands (~3433 and 3355 cm⁻¹) and the N-H bending vibration (~1605 cm⁻¹).[7] It will also show aromatic C-H and C=C stretching and bending modes. However, the FTIR spectrum of 2-(Decylsulfanyl)aniline will possess additional strong absorptions in the 3000-2850 cm⁻¹ region, indicative of the long decyl chain's C-H stretching. Furthermore, the presence of a weak to medium C-S stretching band between 800 and 600 cm⁻¹ and a -(CH₂)n- rocking vibration around 720 cm⁻¹ would be key differentiators.[3][6] The C-N stretching frequency in aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[4]

2-(Decylsulfanyl)aniline vs. Decanethiol

Decanethiol's spectrum is dominated by the strong C-H stretching vibrations of the decyl group between 3000 and 2850 cm⁻¹. A key, though often weak, feature of thiols is the S-H stretching band, which appears around 2600-2550 cm⁻¹. This S-H peak would be absent in the spectrum of 2-(Decylsulfanyl)aniline. Conversely, the spectrum of 2-(Decylsulfanyl)aniline will prominently feature the N-H stretching and bending vibrations, as well as the aromatic C=C and C-H absorptions, which are absent in decanethiol.

Experimental Protocol for FTIR Analysis

This section provides a standardized procedure for acquiring a high-quality FTIR spectrum of 2-(Decylsulfanyl)aniline.

Objective: To obtain the infrared spectrum of 2-(Decylsulfanyl)aniline for structural verification.

Materials:

  • FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample of 2-(Decylsulfanyl)aniline.

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

  • Alternatively, potassium bromide (KBr) powder (spectroscopic grade) and a pellet press.

  • Spatula and agate mortar and pestle.

  • Solvent for cleaning (e.g., isopropanol or acetone).

cluster_prep Sample Preparation cluster_atr ATR Workflow cluster_kbr KBr Pellet Workflow cluster_analysis Data Analysis Start Start ATR_Method ATR Method Start->ATR_Method Liquid or Solid Sample KBr_Method KBr Pellet Method Start->KBr_Method Solid Sample Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Small Amount of Sample Background_Scan->Apply_Sample Acquire_Sample_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Sample_Spectrum Clean_Crystal_Again Clean Crystal Acquire_Sample_Spectrum->Clean_Crystal_Again Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Sample_Spectrum->Process_Spectrum Grind_Sample Grind Sample with KBr Press_Pellet Press into a Transparent Pellet Grind_Sample->Press_Pellet Place_in_Holder Place Pellet in Sample Holder Press_Pellet->Place_in_Holder Acquire_KBr_Background Acquire Background (Air or Pure KBr) Place_in_Holder->Acquire_KBr_Background Acquire_Sample_Spectrum_KBr Acquire Sample Spectrum Acquire_KBr_Background->Acquire_Sample_Spectrum_KBr Acquire_Sample_Spectrum_KBr->Process_Spectrum Peak_Picking Identify Peak Positions Process_Spectrum->Peak_Picking Compare_to_Reference Compare with Expected Peaks Peak_Picking->Compare_to_Reference Final_Report Report Findings Compare_to_Reference->Final_Report

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 2-(decylthio)aniline

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth analysis of the m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-(decylthio)aniline, a molecule featuring a long-chain thioether and an aniline moiety. By understanding its behavior under mass spectrometric analysis, researchers can gain valuable insights into its structure and reactivity. This guide will also objectively compare mass spectrometry with other common analytical techniques, providing a comprehensive overview for the characterization of this and similar molecules.

Introduction to 2-(decylthio)aniline and the Importance of Structural Elucidation

2-(decylthio)aniline is an aromatic amine containing a decyl thioether substituent. The presence of both a primary amine and a long alkyl chain attached to a sulfur atom on a benzene ring gives this molecule unique chemical properties that are of interest in various fields, including materials science and medicinal chemistry. Accurate determination of its molecular structure is paramount for understanding its function and for the development of any potential applications. Mass spectrometry, a powerful analytical technique for determining the mass-to-charge ratio of ions, is an indispensable tool for this purpose. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can be used to deduce the compound's structure.[1]

Predicted Mass Spectrometry Fragmentation of 2-(decylthio)aniline

The fragmentation of 2-(decylthio)aniline under electron ionization (EI) is predicted to be a composite of the characteristic fragmentation pathways of aromatic compounds, long-chain alkyl thioethers, and anilines.

Electron Ionization (EI) Fragmentation

Under typical EI conditions (70 eV), the 2-(decylthio)aniline molecule will be ionized to form a molecular ion (M⁺˙). Due to the presence of the aromatic ring, a relatively stable molecular ion peak is expected.[2] The subsequent fragmentation is likely to proceed through several key pathways:

  • Benzylic-type Cleavage: The bond between the sulfur atom and the decyl chain is a likely site of initial fragmentation. Cleavage of the C-S bond with charge retention on the aromatic portion would result in a fragment corresponding to the 2-mercaptoaniline radical cation.

  • α-Cleavage of the Alkyl Chain: Fragmentation can occur along the decyl chain. The most significant of these is typically the cleavage at the bond alpha to the sulfur atom, leading to the loss of a nonyl radical (•C₉H₁₉) and the formation of a stable thienyl-like cation.

  • McLafferty Rearrangement: A characteristic fragmentation for molecules with a sufficiently long alkyl chain and a heteroatom is the McLafferty rearrangement.[1][3][4] In 2-(decylthio)aniline, a six-membered transition state can be formed involving the transfer of a γ-hydrogen from the decyl chain to the sulfur atom, followed by the elimination of a neutral alkene (1-nonene) and the formation of a radical cation of 2-mercaptoaniline. This is a highly characteristic fragmentation that can provide strong evidence for the presence of the long alkyl chain.

  • Fragmentation of the Aniline Moiety: The aniline portion of the molecule can also undergo characteristic fragmentation. This includes the loss of a hydrogen atom to form an [M-1]⁺ ion and the elimination of a neutral molecule of hydrogen cyanide (HCN) from the aromatic ring.[3]

The following diagram illustrates the predicted major fragmentation pathways of 2-(decylthio)aniline under electron ionization.

fragmentation_ei M 2-(decylthio)aniline (M⁺˙) m/z = 279 F1 [C₆H₆NS]⁺ m/z = 124 M->F1 - C₁₀H₂₁• F2 [C₁₅H₂₄NS]⁺ m/z = 264 M->F2 - CH₃• F3 [C₆H₇NS]⁺˙ m/z = 125 (McLafferty) M->F3 - C₉H₁₈ F4 [C₆H₅NS]⁺˙ m/z = 124 F1->F4 - H• F5 [C₅H₄S]⁺˙ m/z = 96 F4->F5 - HCN

Caption: Predicted EI fragmentation of 2-(decylthio)aniline.

Electrospray Ionization (ESI) Fragmentation

Electrospray ionization is a softer ionization technique, and under standard conditions, the protonated molecule [M+H]⁺ would be the most abundant ion with minimal fragmentation. However, by inducing in-source fragmentation or by performing tandem mass spectrometry (MS/MS), characteristic fragments can be generated. The fragmentation of the [M+H]⁺ ion of 2-(decylthio)aniline would likely involve the loss of the neutral decylthiol molecule or cleavage of the decyl chain.

The following diagram illustrates the predicted fragmentation of the protonated molecule in ESI-MS/MS.

fragmentation_esi MH [M+H]⁺ m/z = 280 F1_esi [C₆H₈N]⁺ m/z = 94 MH->F1_esi - C₁₀H₂₂S F2_esi Loss of C₁₀H₂₀ MH->F2_esi - C₁₀H₂₀ workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (1 mg/mL) Dilute Serial Dilutions (1-100 µg/mL) Stock->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Analyze Analyze Fragmentation Acquire->Analyze Confirm Confirm Structure Analyze->Confirm

Sources

Validation

Comparative Guide: UV-Vis Absorption Properties of 2-(Alkylthio)anilines

Executive Summary This technical guide provides a rigorous comparative analysis of the ultraviolet-visible (UV-Vis) absorption properties of 2-(alkylthio)anilines, specifically focusing on 2-(methylthio)aniline (also kno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of the ultraviolet-visible (UV-Vis) absorption properties of 2-(alkylthio)anilines, specifically focusing on 2-(methylthio)aniline (also known as 2-aminothioanisole). We contrast these sulfur-containing auxochromes against their oxygen analogs (2-alkoxyanilines) and the unsubstituted parent aniline.

For drug development professionals, understanding the spectral shift caused by the –SR vs. –OR substitution is critical. While both groups are electron-donating by resonance, the sulfur atom induces a distinct bathochromic (red) shift due to its lower ionization potential and higher polarizability, despite weaker


-

orbital overlap compared to the

-

overlap in oxygen analogs. This guide details the electronic theory, spectral data, and validated experimental protocols required to characterize these compounds.

Molecular Architecture & Electronic Theory

To interpret the UV-Vis spectra, one must understand the electronic perturbations introduced by the ortho-substituent.

The Sulfur vs. Oxygen Auxochromic Effect

The amino group (


) is a strong auxochrome that interacts with the benzene ring's 

-system. Adding a second auxochrome at the ortho position creates a "push-push" electronic system, but the nature of the "push" differs between Sulfur and Oxygen:
  • 2-Methoxyaniline (Oxygen Analog):

    • Interaction: Strong mesomeric (

      
      ) effect due to efficient 
      
      
      
      -
      
      
      orbital overlap.
    • Inductive Effect: Strong electron-withdrawing (

      
      ) effect due to high electronegativity (3.44).
      
    • Result: Significant stabilization of the ground state, but also destabilization of the LUMO, leading to a blue-shifted absorption relative to the thio-analog.

  • 2-(Methylthio)aniline (Sulfur Target):

    • Interaction: Weaker mesomeric (

      
      ) effect due to orbital size mismatch (
      
      
      
      vs
      
      
      ).
    • Polarizability: Sulfur is highly polarizable (soft base) with a lower ionization potential than oxygen. This lowers the energy of the excited Charge Transfer (CT) state.

    • Result: The energy gap (

      
      ) between HOMO and LUMO is reduced, causing a bathochromic shift  (shift to longer wavelengths) compared to the alkoxy analog.
      
Electronic Transition Logic (DOT Visualization)

The following diagram illustrates the comparative energy gaps driving the spectral shifts.

ElectronicTransitions Aniline Unsubstituted Aniline (Reference) Methoxy 2-Methoxyaniline (Oxygen Analog) Aniline->Methoxy + OMe Group Thio 2-(Methylthio)aniline (Sulfur Target) Aniline->Thio + SMe Group Overlap 2p-2p Overlap (Strong) High Electronegativity Methoxy->Overlap Polarizability 3p-2p Overlap (Weak) High Polarizability Low Ionization Potential Thio->Polarizability BlueShift Moderate Red Shift (vs Aniline) Overlap->BlueShift Higher Energy Transition RedShift Strong Bathochromic Shift (Lowest Energy Gap) Polarizability->RedShift Lower Energy Transition

Figure 1: Comparative electronic effects determining the HOMO-LUMO gap and resulting spectral shifts.

Comparative Spectral Analysis

The following data synthesizes experimental findings for the primary electronic transitions (typically


 and 

).
Spectral Data Comparison (Ethanol Solvent)
CompoundStructure

(Band I)

(Band II)
Electronic Character
Aniline

~230 nm~280 nm

(Benzene B-band)
2-Methoxyaniline

~235 nm~302–315 nmStrong

stabilizes excited state
2-(Methylthio)aniline

~240 nm~320–335 nm Bathochromic Shift due to S polarizability

Key Insights:

  • The "Sulfur Shift": The substitution of Oxygen with Sulfur in the ortho position typically results in a redshift of 10–20 nm for the secondary band (Band II). This is diagnostic for the thioether moiety.

  • Intensity: The molar absorptivity (

    
    ) of the thio-analog is generally higher for the long-wavelength band due to the greater transition dipole moment afforded by the polarizable sulfur atom.
    
Solvatochromism

Both compounds exhibit positive solvatochromism . As solvent polarity increases (e.g., Hexane


 Ethanol), the excited CT state is more stabilized than the ground state, leading to a further red shift.
  • Protocol Note: Ethanol is the recommended standard solvent. If using water/acid, the amine protonation (

    
    ) will eliminate the auxochromic effect of the nitrogen, drastically altering the spectrum (hypsochromic shift).
    

Experimental Protocol: UV-Vis Characterization

To ensure data integrity (Trustworthiness), this protocol includes self-validating steps to rule out oxidation products (sulfoxides/sulfones) which are common impurities in alkylthioanilines.

Workflow Diagram

ExperimentalProtocol Start Sample Prep (Inert Atmosphere) SolventCheck Solvent Blank (Ethanol < 205nm cut-off) Start->SolventCheck Dissolve Baseline Baseline Correction SolventCheck->Baseline Auto-Zero Scan Scan 200-800 nm Baseline->Scan Measure Validation Purity Check (Derivative Spec) Scan->Validation Analyze Validation->Start If Oxidized (Recrystallize)

Figure 2: Validated workflow for UV-Vis characterization of oxidation-sensitive thioanilines.

Step-by-Step Methodology

Reagents:

  • Analyte: 2-(Methylthio)aniline (>97% purity).[1][2] Note: Store under Nitrogen/Argon. Yellowing indicates oxidation.

  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN).

Procedure:

  • Blank Preparation: Fill a quartz cuvette (1 cm path length) with neat solvent. Run a baseline correction from 200–800 nm.

    • Self-Validation: Absorbance at 220 nm must be < 0.1 AU.

  • Stock Solution: Weigh 10 mg of analyte into a 100 mL volumetric flask. Dilute to volume with solvent.[1]

    • Concentration:

      
       M.[1]
      
  • Working Solution: Dilute 1 mL of Stock into 9 mL of solvent.

    • Final Concentration:

      
       M.[1]
      
  • Measurement: Record the spectrum.

    • Critical Check: If a new band appears near 260–270 nm that is sharp and intense, check for sulfoxide impurities (S=O chromophore).

  • Derivative Spectroscopy (Optional): Calculate the 2nd derivative (

    
    ) to resolve the overlapping bands of the amine and the thioether if the shoulder is indistinct.
    

Applications in Drug Discovery

Understanding the spectral and electronic profile of 2-(alkylthio)anilines is vital for Bioisosteric Replacement strategies.

  • Metabolic Stability: The

    
     group is often used to block metabolic hydroxylation at the phenyl ring, though the sulfur itself is a site for oxidation (to sulfoxide/sulfone).
    
  • Binding Affinity: The increased lipophilicity (

    
    ) and larger Van der Waals radius of Sulfur (1.80 Å) vs. Oxygen (1.52 Å) can improve binding in hydrophobic pockets of enzymes (e.g., kinase inhibitors).
    
  • Photostability: The bathochromic shift moves absorption toward the UVA/visible region, making these compounds more susceptible to photodegradation than their alkoxy counterparts. This requires specific handling during formulation (amber glass).

References

  • PubChem. (2025).[3][4] 2-(Methylthio)aniline Compound Summary. National Library of Medicine. [Link][4]

  • ResearchGate. (2023). UV-Vis spectra of P(2-ANIS) pure (Comparative methoxy data). [Link]

Sources

Comparative

A Comparative Guide to 2-(Decylsulfanyl)aniline Coatings for Advanced Corrosion Protection

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of robust materials for demanding applications, the prevention of corrosion remains a paramount challenge. This guide offers an in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust materials for demanding applications, the prevention of corrosion remains a paramount challenge. This guide offers an in-depth technical comparison of 2-(Decylsulfanyl)aniline coatings, a promising class of self-assembling anti-corrosion layers, against established alternatives. We will delve into the electrochemical impedance spectroscopy (EIS) data that underpins their performance, providing a clear rationale for experimental choices and a transparent assessment of their protective capabilities.

The Imperative for Advanced Corrosion Inhibition

Corrosion, a ubiquitous electrochemical process, degrades metallic structures, compromising their integrity and leading to catastrophic failures. Traditional barrier coatings, while effective to an extent, are often susceptible to mechanical damage, delamination, and permeation by corrosive species over time. This has spurred the development of "smart" or self-healing coatings, with self-assembling monolayers (SAMs) at the forefront of this innovation. These molecules spontaneously form highly ordered, dense layers on metal surfaces, creating a formidable barrier against corrosive agents.

2-(Decylsulfanyl)aniline distinguishes itself through a unique molecular architecture: an aniline head for electrochemical polymerization and surface adhesion, a sulfur atom for strong bonding to metallic substrates, and a long decyl tail to create a hydrophobic, barrier layer. This combination of features suggests superior corrosion resistance compared to simpler systems.

Understanding Coating Performance with Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique for characterizing the protective properties of coatings.[1] By applying a small amplitude AC voltage over a range of frequencies, we can model the coating/metal interface as an equivalent electrical circuit (EEC). The key parameters extracted from this analysis provide quantitative insights into the coating's performance.[2][3]

A typical EIS measurement setup and the resulting Nyquist plot for a coated metal are illustrated below.

EIS_Setup cluster_0 Electrochemical Cell cluster_1 Data Analysis Working Electrode Coated Metal Substrate (WE) Reference Electrode Reference Electrode (RE) Counter Electrode Counter Electrode (CE) Potentiostat Potentiostat / Frequency Response Analyzer Potentiostat->Working Electrode WE connection Potentiostat->Reference Electrode RE connection Potentiostat->Counter Electrode CE connection Nyquist Nyquist Plot (-Z'' vs. Z') Potentiostat->Nyquist Impedance Data EEC Equivalent Electrical Circuit (EEC) Fitting Nyquist->EEC Bode Bode Plot (|Z| and Phase Angle vs. Frequency) Bode->EEC

Figure 1: Schematic of a typical three-electrode setup for Electrochemical Impedance Spectroscopy (EIS) measurements and subsequent data analysis workflow.

The key parameters derived from fitting EIS data to an EEC include:

  • Coating Capacitance (Cc): An indicator of water uptake by the coating. An increase in Cc over time suggests ingress of the corrosive electrolyte.

  • Coating Resistance (Rc) or Pore Resistance (Rpo): Represents the resistance of the coating to ion penetration through pores and defects. Higher values indicate better barrier properties.[2]

  • Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate at the metal/coating interface. A high Rct signifies excellent corrosion protection.[2]

  • Double Layer Capacitance (Cdl): Relates to the capacitance of the electrochemical double layer at the metal surface where corrosion is occurring.

Performance Comparison: 2-(Decylsulfanyl)aniline vs. Alternatives

While direct, extensive experimental data for 2-(Decylsulfanyl)aniline coatings is emerging, we can infer its performance by comparing it with well-characterized alternatives like polyaniline (PANI), polypyrrole (PPy), and other thiol-based SAMs. The long decyl chain in 2-(Decylsulfanyl)aniline is expected to impart significant hydrophobicity, a key factor in preventing water ingress.

Coating TypeTypical Rct (Ω·cm²)Typical Rc/Rpo (Ω·cm²)Key StrengthsKey Weaknesses
Epoxy (unmodified) 10³ - 10⁵[4]10⁶ - 10⁸Good adhesion, chemical resistanceProne to mechanical damage, porosity
Polyaniline (PANI) 10⁴ - 10⁶[4][5]10⁵ - 10⁷"Smart" protection (passivation), good conductivityCan be brittle, performance depends on dopant
Polypyrrole (PPy) 10⁴ - 10⁵10⁵ - 10⁶Good environmental stability, easy synthesisLower conductivity than PANI
Alkanethiol SAMs 10⁵ - 10⁷10⁶ - 10⁸Highly ordered, dense barrierCan have defects, stability can be an issue
2-(Decylsulfanyl)aniline (Expected) > 10⁷> 10⁹Combines passivation, strong adhesion, and a highly hydrophobic barrierSynthesis can be complex

Note: The values presented are typical ranges and can vary significantly based on the specific formulation, substrate, and corrosive environment.

The expected superior performance of poly(2-(Decylsulfanyl)aniline) coatings stems from a synergistic combination of protective mechanisms.

Protection_Mechanism cluster_0 Protective Mechanisms of Poly(2-(Decylsulfanyl)aniline) Corrosive Environment Corrosive Environment Coating Surface Coating Surface Corrosive Environment->Coating Surface Attack by H₂O, O₂, Cl⁻ Polymer Backbone Polymer Backbone Coating Surface->Polymer Backbone Penetration through pores Metal Substrate Metal Substrate Polymer Backbone->Metal Substrate Initiation of Corrosion Hydrophobic Barrier Decyl Chains: Repel Water Hydrophobic Barrier->Coating Surface Blocks Passivation Layer Aniline Groups: Promote Oxide Layer Formation Passivation Layer->Metal Substrate Protects Strong Adhesion Sulfur Atom: Covalent-like Bond to Metal Strong Adhesion->Metal Substrate Anchors

Figure 2: Synergistic corrosion protection mechanism of a poly(2-(Decylsulfanyl)aniline) coating.

Experimental Protocols

Synthesis of 2-(Decylsulfanyl)aniline Monomer

The synthesis of the 2-(Decylsulfanyl)aniline monomer can be adapted from established methods for similar aniline derivatives. A plausible route involves the reaction of 2-aminothiophenol with 1-bromodecane.

Materials:

  • 2-aminothiophenol

  • 1-bromodecane

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 2-aminothiophenol in ethanol in a round-bottom flask.

  • Add a stoichiometric equivalent of sodium hydroxide dissolved in a minimal amount of water to the flask.

  • Stir the mixture at room temperature for 30 minutes to form the sodium thiophenolate salt.

  • Add 1-bromodecane dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into deionized water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-(Decylsulfanyl)aniline monomer.

  • Purify the monomer by column chromatography on silica gel.

Electrochemical Deposition of Poly(2-(Decylsulfanyl)aniline) Coating

Electrochemical polymerization is a precise method to form a uniform and adherent polymer film on the metal substrate.[6][7]

Materials:

  • 2-(Decylsulfanyl)aniline monomer

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Metal substrate (e.g., mild steel, stainless steel)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working, counter, and reference electrodes)

Procedure:

  • Prepare an electrolytic solution of 0.1 M 2-(Decylsulfanyl)aniline and 0.5 M H₂SO₄ in deionized water.

  • Polish the metal substrate to a mirror finish, sonicate in ethanol, and dry under a stream of nitrogen.

  • Assemble the three-electrode cell with the prepared metal substrate as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Immerse the electrodes in the electrolytic solution and purge with nitrogen for 15 minutes to remove dissolved oxygen.

  • Perform electropolymerization using cyclic voltammetry by cycling the potential between -0.2 V and +1.0 V vs. SCE for a set number of cycles, or by potentiostatic methods at a constant potential.

  • After deposition, rinse the coated substrate with deionized water and dry it.

Electrochemical Impedance Spectroscopy (EIS) Measurement

Materials:

  • Coated metal substrate

  • Corrosive medium (e.g., 3.5% NaCl solution)

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell

Procedure:

  • Assemble the three-electrode cell with the coated substrate as the working electrode, a platinum wire as the counter electrode, and an SCE as the reference electrode.

  • Fill the cell with the corrosive medium.

  • Allow the system to stabilize by measuring the open-circuit potential (OCP) for at least 30 minutes.

  • Perform the EIS measurement at the OCP, applying a sinusoidal voltage of 10 mV amplitude over a frequency range from 100 kHz to 10 mHz.

  • Record the impedance data and analyze it by fitting to a suitable equivalent electrical circuit using appropriate software.

Concluding Remarks and Future Outlook

The unique molecular design of 2-(Decylsulfanyl)aniline, featuring a polymerizable aniline head, a strongly anchoring sulfur atom, and a long, hydrophobic decyl tail, positions it as a highly promising candidate for advanced corrosion protection. While direct comparative data is still being accumulated, inferences from related polyaniline and self-assembling monolayer systems strongly suggest that poly(2-(Decylsulfanyl)aniline) coatings will exhibit superior barrier properties and long-term stability. The experimental protocols provided herein offer a robust framework for the synthesis, deposition, and evaluation of these next-generation anti-corrosion coatings. Future research should focus on optimizing the electropolymerization parameters and conducting long-term immersion tests to fully validate the performance of these coatings in diverse and aggressive corrosive environments.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Decylsulfanyl)aniline

Topic: Personal protective equipment for handling 2-(Decylsulfanyl)aniline Content Type: Technical Safety & Operational Guide Hazard Identification & Structural Logic To handle 2-(Decylsulfanyl)aniline safely, we must lo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(Decylsulfanyl)aniline Content Type: Technical Safety & Operational Guide

Hazard Identification & Structural Logic

To handle 2-(Decylsulfanyl)aniline safely, we must look beyond generic safety data and analyze its molecular structure. This compound combines a toxic aniline core with a lipophilic decyl-thioether tail .

  • The Aniline Core: Presents risks of methemoglobinemia (interference with oxygen transport in blood), skin sensitization, and potential carcinogenicity.[1][2]

  • The Decyl Chain (C10): This is the critical safety factor. The long alkyl chain drastically increases lipophilicity (fat solubility). Unlike water-soluble salts, this molecule will partition rapidly into the lipid bilayer of the skin. Standard "splash protection" is insufficient; once on the skin, it absorbs rather than beads off.

  • The Thioether Linkage: Introduces a risk of oxidation to sulfoxides/sulfones and typically carries a potent, disagreeable odor, requiring strict engineering controls.

Hierarchy of Controls

Before selecting PPE, ensure the laboratory environment is compliant. PPE is the last line of defense, not the first.

Control LevelRequirement
Engineering Chemical Fume Hood: Mandatory. Velocity face check >100 fpm.
Administrative Designated Area: Mark the workspace as "Toxic/Sensitizer." Solo Work: Prohibited for initial scale-up (>1g).
Storage Store under inert gas (Argon/Nitrogen) to prevent sulfur oxidation.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling 2-(Decylsulfanyl)aniline in research quantities (>10 mg).

Hand Protection: The "Double-Barrier" Protocol

Because of the compound's lipophilic nature, it can permeate standard nitrile gloves faster than hydrophilic compounds.

  • Primary Layer (Inner): 4 mil Nitrile (Standard dexterity).

  • Secondary Layer (Outer):

    • Routine Handling: 8 mil Extended Cuff Nitrile (High durability).

    • Spill Cleanup / High Exposure: Silver Shield® (Laminate) or Viton®. Do not use Latex.

  • Technique: Inspect gloves for pinholes by inflating them with air prior to use. Change outer gloves immediately upon any splash contact.

Eye & Face Protection[3][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Standard safety glasses are insufficient because aniline vapors and mists can bypass side shields and absorb through the mucous membranes of the eye.

Respiratory Protection[3][6]
  • Solid State: N95 or P100 particulate respirator (if weighing powder outside a hood—strongly discouraged).

  • Solution/Oil: If heating or handling outside a fume hood is unavoidable (e.g., rotary evaporator maintenance), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Body Protection[2][3][4][6]
  • Standard: Lab coat (cotton/poly blend) buttoned to the neck.

  • High Risk: Tyvek® sleeves or apron if handling volumes >100 mL to prevent sleeve saturation.

Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting the correct PPE based on the experimental state.

PPE_Decision_Tree Start Start: Handling 2-(Decylsulfanyl)aniline State_Check What is the physical state? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution / Oil State_Check->Liquid Weighing Weighing Activity? Solid->Weighing Heating Heating / Refluxing? Liquid->Heating Hood_Check Inside Fume Hood? Weighing->Hood_Check Action_Liquid_Safe Standard PPE + Extended Cuff Gloves Heating->Action_Liquid_Safe No (Ambient) Action_Vapor_Risk ADD: OV Cartridge Respirator Silver Shield Gloves Heating->Action_Vapor_Risk Yes (>40°C) Action_Solid_Safe Standard PPE: Double Nitrile Gloves Splash Goggles Lab Coat Hood_Check->Action_Solid_Safe Yes Action_Resp_Req ADD: N95/P100 Respirator (Dust Hazard) Hood_Check->Action_Resp_Req No

Figure 1: Decision logic for PPE selection based on physical state and experimental conditions. Ensure engineering controls (fume hood) are prioritized before relying on respirators.

Operational Protocol: Safe Handling

A. Weighing & Transfer
  • Static Control: Organic solids often carry static charge. Use an ionizing fan or anti-static gun to prevent powder scattering (which creates inhalation hazards).

  • Taring: Tare the vial before adding the compound. Do not return excess material to the stock container.

  • Solubilization: Dissolve the solid immediately in the transport solvent (e.g., DCM, DMSO) within the hood to reduce the duration of dust risk.

B. Decontamination
  • Tools: Wipe spatulas with a paper towel soaked in dilute HCl (1M) followed by Ethanol. The acid helps protonate the amine, making it water-soluble for easier cleaning.

  • Surfaces: Wipe the work area with soap and water. Note: Bleach is generally effective but can react with amines to form chloramines; use with caution and good ventilation.

Emergency Response Workflow

In the event of exposure or spill, immediate action is required to mitigate systemic toxicity.[3]

Emergency_Response Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Wash Wash with Soap/Water (15 mins) Do NOT use solvent Skin->Wash Rinse Eyewash Station (15 mins, hold eyelids open) Eye->Rinse Absorb Absorb with Vermiculite or Sand Spill->Absorb Medical Seek Medical Attention (Suspect Methemoglobinemia) Wash->Medical Rinse->Medical Disposal Bag as Haz-Waste (Tag: Toxic/Sulfur) Absorb->Disposal

Figure 2: Emergency response workflow.[4][3] Note that solvents (ethanol/DMSO) should NOT be used to wash skin, as they may increase absorption of the lipophilic aniline.

Disposal & Waste Management

Proper disposal is critical due to the aquatic toxicity of anilines and the odor nuisance of sulfides.

  • Segregation: Do not mix with Oxidizing Acids (Nitric, Perchloric). The thioether moiety can oxidize exothermically.

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Must be labeled "Hazardous Waste - Toxic / Stench."

  • Quenching (Optional): For small residues on glassware, rinsing with dilute bleach (sodium hypochlorite) can oxidize the sulfide (removing odor) and degrade the aniline, but this must be done in a fume hood due to potential chloramine formation [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Aniline - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidelines for Aniline. Retrieved from [Link]

Sources

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